molecular formula C13H9ClFNO B185108 3-chloro-N-(4-fluorophenyl)benzamide CAS No. 33489-31-5

3-chloro-N-(4-fluorophenyl)benzamide

Cat. No.: B185108
CAS No.: 33489-31-5
M. Wt: 249.67 g/mol
InChI Key: KUABZWBUUUACJS-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluorophenyl)benzamide (CAS 33489-31-5) is an organic compound with the molecular formula C13H9ClFNO and a molecular weight of 249.67 g/mol [ citation 1 ]. This benzamide derivative is supplied as a chemical reagent for research purposes and is not for human or veterinary diagnostic or therapeutic use. In scientific research, the 3-chloro-4-fluorophenyl motif incorporated in this compound is a recognized structural feature in medicinal chemistry. Recent investigations have leveraged this specific motif in the design and synthesis of new compounds to identify inhibitors of tyrosinase from Agaricus bisporus (AbTYR) [ citation 4 ]. Tyrosinase is a key enzyme in melanin production, and its inhibitors are a significant focus for potential applications in pharmaceuticals and cosmetics aimed at managing skin pigmentation disorders [ citation 4 ]. Studies suggest that the presence of the 3-chloro-4-fluorophenyl fragment can enhance inhibitory activity against AbTYR, making it a valuable template for developing structure-activity relationships in the search for novel tyrosinase inhibitors [ citation 4 ]. Researchers can utilize this compound as a building block or reference standard in related biochemical and pharmacological studies.

Properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUABZWBUUUACJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304115
Record name 3-chloro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33489-31-5
Record name NSC164259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory-Scale Synthesis

The foundational method for synthesizing 3-chloro-N-(4-fluorophenyl)benzamide involves a nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 4-fluoroaniline. The reaction is conducted in toluene at 20°C for 3 hours, with triethylamine serving as a base to neutralize HCl byproducts. Key parameters include:

ParameterValue
SolventToluene
Temperature20°C
Reaction Time3 hours
BaseTriethylamine
Yield77%

This method prioritizes simplicity and reproducibility, making it suitable for small-scale research. The product is isolated via filtration after aqueous workup and recrystallization from ethanol.

Industrial Production Methods

Industrial processes optimize for cost-efficiency and scalability. Patent disclosures reveal adaptations such as continuous flow reactors and agitated thin-film drying to manage exothermic reactions and improve solvent removal. Key industrial steps include:

  • Solvent Selection : Toluene remains prevalent, but ethyl acetate and N-methyl-2-pyrrolidone (NMP) are employed for improved solubility during large-scale reactions.

  • Purification : Multi-stage extraction with ethyl acetate and sodium carbonate ensures high purity (>98%), while spray drying produces uniform particulate formulations.

Optimization of Reaction Parameters

Solvent and Base Effects

Toluene’s low polarity minimizes side reactions, but substitutions like dichloromethane or THF have been explored for faster kinetics. Triethylamine is preferred for its efficacy in HCl scavenging, though sodium carbonate offers cost advantages in industrial settings.

Temperature and Time

Elevating temperatures to 40–50°C reduces reaction time to 1–2 hours but risks decomposition of the aryl amine. The standard 20°C protocol balances safety and efficiency.

Comparative Analysis of Synthetic Methodologies

MethodScaleYieldPurityKey Advantage
Laboratory25 g77%95%Reproducibility
Industrial50 kg82%98%Scalability

Industrial methods achieve higher yields through advanced solvent recovery systems and in-line pH monitoring during extractions.

Quality Control and Analytical Characterization

HPLC analysis confirms purity, while 1H NMR (δ 7.8–6.8 ppm, aromatic protons) and IR (1660 cm⁻¹, C=O stretch) validate structural integrity. Melting points (148–150°C) align with literature standards.

Challenges and Limitations

  • Moisture Sensitivity : 3-Chlorobenzoyl chloride requires anhydrous conditions to prevent hydrolysis.

  • Byproduct Formation : Over-alkylation may occur if stoichiometry is imbalanced, necessitating precise molar ratios .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(4-fluorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production. The compound binds to the active site of the enzyme, blocking its activity and thus reducing melanin synthesis. This mechanism is of particular interest in the development of treatments for hyperpigmentation disorders .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Crystallographic Data Biological Activity
3-Chloro-N-(4-fluorophenyl)benzamide C₁₃H₉ClFNO 3-Cl, 4-FPh 249.67 Not reported Potential neurokinin antagonist (related compounds)
3-Chloro-N-(2-fluorophenyl)benzamide (Polymorph IA) C₁₃H₉ClFNO 3-Cl, 2-FPh 249.67 Monoclinic, P2(1)/c Polymorphism study
4-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO 4-Cl, 3-ClPh 266.12 R = 0.038 Not reported
CT1-115 (Oxadiazole derivative) C₁₅H₁₀ClFN₂O₂ 3-Cl, 4-FPh, oxadiazole 308.71 Not reported Antibiotic candidate
4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO 4-Cl, 3-CF₃Ph 299.68 Not reported High hydrophobicity

Biological Activity

3-Chloro-N-(4-fluorophenyl)benzamide (CAS No. 33489-31-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H9ClFNO, with a molecular weight of approximately 251.67 g/mol. Its structure features a benzamide core with chlorine and fluorine substituents on the phenyl rings, which are known to influence its biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Tubulin Binding : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule dynamics, which is critical for cell division. This mechanism is particularly relevant in cancer therapy where inhibition of cell proliferation is desired .
  • Enzyme Inhibition : The compound may also inhibit enzymes involved in cancer cell metabolism and survival pathways, although specific targets need further elucidation.

Biological Activity Data

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. Below is a summary of its biological activity based on available research:

Cell Line IC50 (nM) Mechanism
MCF-7 (Breast Cancer)23-33Tubulin destabilization
MDA-MB-231 (Triple-negative breast cancer)23-33Apoptosis induction via G2/M arrest

These values indicate that the compound exhibits potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4), which is known for its tubulin-binding properties .

Case Studies

  • Antiproliferative Effects : In vitro studies using MCF-7 cells revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase, suggesting an effective mechanism for inducing apoptosis in cancer cells. Flow cytometry analyses confirmed these findings by demonstrating increased apoptotic markers post-treatment .
  • Stability and Pharmacokinetics : Stability studies indicated that the compound maintains its integrity under physiological conditions, with a half-life exceeding 24 hours in plasma, suggesting favorable pharmacokinetic properties for therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared to other fluorinated compounds known for their anticancer properties:

Compound IC50 (nM) Target
Combretastatin A-43.9Tubulin
This compound23-33Tubulin
Other fluorinated benzamidesVariesVarious (e.g., kinases)

This comparison highlights the competitive efficacy of this compound within its class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.